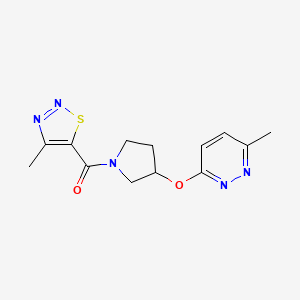

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic hybrid molecule combining a 1,2,3-thiadiazole core, a pyrrolidinyl methanone linker, and a 6-methylpyridazinyl ether moiety.

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-8-3-4-11(16-14-8)20-10-5-6-18(7-10)13(19)12-9(2)15-17-21-12/h3-4,10H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQJQLMJCRJUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=NS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that exhibits a range of biological activities. This article reviews its pharmacological potential, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles are recognized for their ability to enhance lipophilicity and cell permeability due to the presence of sulfur atoms in their structure. This property contributes to their bioavailability and interaction with various biological targets . The pyridazine and pyrrolidine moieties further diversify the compound's pharmacological potential.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety demonstrate significant antibacterial and antifungal activities. For instance, a study highlighted that certain thiadiazole derivatives exhibited effective inhibition against various bacterial strains, suggesting their potential as therapeutic agents .

| Compound | Target Microorganism | Activity |

|---|---|---|

| Thiadiazole A | E. coli | Inhibition Zone: 15 mm |

| Thiadiazole B | S. aureus | Inhibition Zone: 18 mm |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a recent study demonstrated that derivatives with a thiadiazole core exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis Induction |

| MCF-7 | 8.3 | Cell Cycle Arrest |

Anti-inflammatory Activity

Thiadiazoles also display significant anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. One study reported that specific thiadiazole derivatives reduced paw edema in animal models, demonstrating their efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of thiadiazoles have revealed promising results. Certain derivatives have been found to exhibit anticonvulsant activity by modulating neurotransmitter systems involved in seizure activity. For instance, compounds were tested using sound-susceptible mice models, showing significant protection against induced seizures .

Case Studies

- Antimicrobial Efficacy Study : A series of thiadiazole derivatives were synthesized and tested against common pathogens. Results indicated that modifications on the thiadiazole ring significantly enhanced antibacterial activity.

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that specific substitutions on the thiadiazole scaffold led to enhanced cytotoxic effects, warranting further development as potential chemotherapeutic agents.

- Neuroprotective Evaluation : A compound from the series was evaluated for its anticonvulsant properties in a PTZ-induced seizure model, yielding promising results that suggest its utility in treating epilepsy.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C16H22N6O2S

- Molecular Weight : 362.45 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Klebsiella pneumoniae | 0.032 mg/mL |

These findings suggest that the compound may be developed into a therapeutic agent for bacterial infections.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against common pathogens. Preliminary studies indicate its potential use in treating fungal infections.

Neuroprotective Effects

The pyrrolidine component has been linked to neuroprotective properties. Research on similar derivatives suggests potential benefits in mitigating neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress.

In Vitro Studies

A series of experiments evaluated the antibacterial activity of related pyrrolidine compounds, demonstrating that modifications to substituents on the pyrrolidine ring significantly influenced antibacterial potency.

Animal Models

In vivo studies using animal models have shown promising results regarding the neuroprotective effects of pyrrolidine-containing compounds, with observed improvements in cognitive function following treatment.

Comparison with Similar Compounds

Structural Analogues in 1,3,4-Thiadiazole and Thiazole Families

synthesizes and evaluates compounds with overlapping structural motifs, such as 1,3,4-thiadiazoles and thiazoles fused with triazole or pyrimidine systems. For instance:

- Compound 9b (1,3,4-thiadiazole derivative): Exhibited potent activity against HepG2 (IC50 = 2.94 µM) due to electron-withdrawing substituents enhancing cellular uptake .

- Compound 12a (thiazole derivative): Dual activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM), attributed to the thiazole core’s planar geometry improving DNA intercalation .

The target compound shares the thiadiazole moiety but replaces triazole/pyrimidine with a pyridazinyl-pyrrolidine system. This substitution may alter solubility and target specificity, as pyridazine derivatives often enhance kinase inhibition .

Benzothiazole and Pyrazolone Derivatives

highlights 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one , where benzothiazole and pyrazolone rings contribute to π-stacking interactions with biological targets . While lacking direct antitumor data, these compounds emphasize the role of fused heterocycles in stabilizing ligand-receptor binding. The target compound’s pyridazinyl ether may mimic this behavior but with reduced steric hindrance compared to benzothiazole systems.

Table 1: Antitumor Activity of Comparable Compounds

SAR Insights :

Q & A

Q. What are the key synthetic steps and analytical techniques for characterizing this compound?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between heterocyclic precursors (e.g., thiadiazole and pyridazine derivatives) under reflux conditions with ethanol or toluene as solvents .

- Catalyst optimization (e.g., sodium hydride or acid/base catalysts) to improve reaction efficiency .

- Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography .

Q. Analytical techniques :

- HPLC and TLC for monitoring reaction progress and purity assessment .

- NMR spectroscopy (1H/13C) and mass spectrometry for structural confirmation .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural validation relies on:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on thiadiazole/pyridazine rings) .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula accuracy .

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and bond angles .

Q. What are the common chemical reactions and stability considerations for this compound?

- Reactivity : The thiadiazole ring undergoes nucleophilic substitution, while the pyrrolidinyl moiety participates in ring-opening or functionalization reactions .

- Stability : Sensitive to extreme pH; neutral conditions are recommended for storage. Decomposition under prolonged UV exposure necessitates dark storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temps reduce side reactions in condensation steps, while reflux accelerates cyclization .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in heterocyclic systems .

- Real-time monitoring : Use TLC/HPLC to terminate reactions at optimal conversion points .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex spectra .

- Isotopic labeling : Traces ambiguous proton/carbon assignments (e.g., distinguishing thiadiazole vs. pyridazine substituents) .

- Comparative analysis : Cross-reference with structurally analogous compounds in databases (e.g., PubChem, PDB) .

Q. What in silico approaches predict the biological targets of this compound?

- Molecular docking : Software like AutoDock Vina docks the compound into target proteins (e.g., 14-α-demethylase) using PDB structures (e.g., 3LD6) to estimate binding affinity .

- Pharmacophore modeling : Identifies key functional groups (e.g., thiadiazole’s electron-deficient region) for target interaction .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How do pH and solvent systems influence reactivity and stability in biological assays?

- pH-dependent stability : The compound may hydrolyze under acidic conditions; buffered solutions (pH 7–8) are recommended for in vitro assays .

- Solvent compatibility : Use DMSO for stock solutions (due to low aqueous solubility) but ensure <1% v/v in cell-based assays to avoid cytotoxicity .

- Redox interactions : Thiol-containing buffers (e.g., glutathione) may reduce thiadiazole reactivity, requiring inert atmospheres for certain studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.